molecular formula C21H24N2O3 B5325091 2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide

2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide

Cat. No. B5325091
M. Wt: 352.4 g/mol
InChI Key: YRCVBLKUNXMYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins involved in disease processes. For example, it inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also regulates glucose metabolism and has potential as an anti-diabetic agent. In addition, it has neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and may be useful in the treatment of various diseases. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide. One direction is to further investigate its potential as an anti-cancer agent. It may also be useful in combination with other drugs for the treatment of cancer. Another direction is to explore its potential as an anti-diabetic agent and its effects on glucose metabolism. In addition, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide can be synthesized using various methods. One such method is the reaction of 4-cyclohexylphenol with acetyl chloride to form 4-cyclohexylphenyl acetate. This compound is then reacted with 2-aminobenzamide to form this compound. Other methods include the use of different reagents and solvents.

Scientific Research Applications

2-{[(4-cyclohexylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It also has potential as an anti-diabetic agent by regulating glucose metabolism. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-[[2-(4-cyclohexylphenoxy)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c22-21(25)18-8-4-5-9-19(18)23-20(24)14-26-17-12-10-16(11-13-17)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7,14H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRCVBLKUNXMYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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